molecular formula C13H17N3O2 B2965193 1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea CAS No. 899736-46-0

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea

Cat. No.: B2965193
CAS No.: 899736-46-0
M. Wt: 247.298
InChI Key: GDINEBSEGYTQTL-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea is an organic compound that belongs to the class of ureas It features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a urea group, which is a carbonyl group attached to two amine groups The compound also contains a methoxypropan-2-yl group, which is an ether derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carboxylic acid with 1-methoxypropan-2-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative.

Another approach involves the direct reaction of 1H-indole-3-carboxylic acid with 1-methoxypropan-2-amine in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Biology: Study of its effects on cellular processes and pathways.

    Materials Science: Use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the urea group can form hydrogen bonds with key amino acid residues. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea can be compared with other similar compounds, such as:

    1-(1H-indol-3-yl)-3-(1-methoxyethyl)urea: Similar structure but with a different alkyl group.

    1-(1H-indol-3-yl)-3-(1-methoxybutan-2-yl)urea: Similar structure but with a longer alkyl chain.

    1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(1-methoxypropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9(8-18-2)15-13(17)16-12-7-14-11-6-4-3-5-10(11)12/h3-7,9,14H,8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDINEBSEGYTQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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